N',4-dimethyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide
Overview
Description
N',4-Dimethyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide is a complex organic compound known for its unique structure, combining various functional groups that render it versatile for multiple scientific applications. This compound has garnered significant interest in fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N',4-dimethyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide typically involves multi-step organic reactions. A common approach might include the formation of quinoxaline moiety through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by sulfonylation and hydrazide formation under controlled conditions. These steps often require the use of catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using continuous flow reactors and automated systems to maintain the stringent reaction conditions required. The use of industrial-grade reagents and robust purification methods, such as crystallization or chromatography, ensures consistency and scalability of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can undergo oxidation reactions facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction processes can be applied, particularly to the hydrazide group, yielding corresponding amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, alkylating agents under appropriate conditions (e.g., Lewis acids or bases as catalysts).
Major Products:
Oxidized products, such as quinoxaline N-oxides.
Reduced forms, like primary and secondary amines.
Substituted aromatic derivatives, depending on the reacting substituent.
Scientific Research Applications
N',4-Dimethyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide finds applications across various scientific domains:
Chemistry: As a versatile building block in organic synthesis, facilitating the development of new materials and compounds.
Biology: Utilized in the study of enzyme inhibition and as a potential therapeutic agent due to its structural complexity.
Medicine: Investigated for its pharmacological properties, particularly in targeting specific molecular pathways in disease models.
Industry: Employed in the development of advanced materials, including polymers and coatings, due to its unique functional groups.
Mechanism of Action
The compound's mechanism of action often revolves around its ability to interact with biological targets through its sulfonohydrazide and quinoxaline moieties. These interactions can include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: It may modulate signaling pathways by inhibiting or activating specific proteins, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
N',4-Dimethyl-N'-[2-quinoxalinyl]benzenesulfonohydrazide: Lacks the trifluoromethyl group, potentially altering its reactivity and applications.
4-Dimethyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide: Similar structure but with different substitution patterns, affecting its chemical properties.
N',4-Dimethyl-N'-[3-(methyl)-2-quinoxalinyl]benzenesulfonohydrazide: The methyl group instead of trifluoromethyl introduces distinct electronic and steric effects.
Uniqueness: N',4-Dimethyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties that enhance its reactivity and stability, making it particularly valuable in specialized chemical syntheses and potential therapeutic applications.
Properties
IUPAC Name |
N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-11-7-9-12(10-8-11)27(25,26)23-24(2)16-15(17(18,19)20)21-13-5-3-4-6-14(13)22-16/h3-10,23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFFQKXUTJYMSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN(C)C2=NC3=CC=CC=C3N=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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